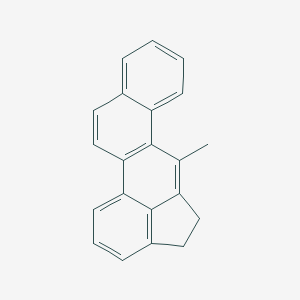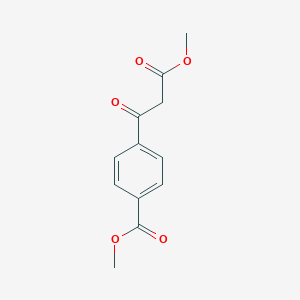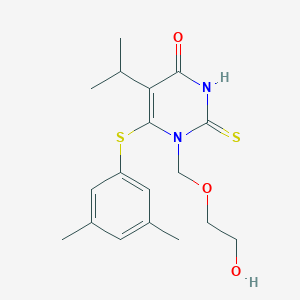
(Z)-3-(3,4-Dihydroxyphenyl)propenoic acid 2-phenylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-(3,4-Dihydroxyphenyl)propenoic acid 2-phenylethyl ester, also known as caffeic acid phenethyl ester (CAPE), is a natural phenolic compound found in honeybee propolis. It has gained significant attention due to its potential therapeutic effects on various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of CAPE is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and inducible nitric oxide synthase (iNOS). Additionally, CAPE has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates antioxidant and anti-inflammatory responses in cells.
Biochemical and Physiological Effects
CAPE has been shown to have a variety of biochemical and physiological effects. It has antioxidant properties and can scavenge free radicals, reducing oxidative stress in cells. Additionally, CAPE has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. It has also been shown to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation.
Advantages and Limitations for Lab Experiments
One advantage of using CAPE in lab experiments is that it is a natural compound and has low toxicity, making it a safe alternative to synthetic drugs. Additionally, it is readily available and relatively inexpensive. One limitation is that it has poor solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are many potential future directions for research on CAPE. One area of interest is its potential use in combination with other drugs or therapies for cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of CAPE and its effects on various diseases. Finally, more research is needed to determine the optimal dosage and administration of CAPE for therapeutic use.
Synthesis Methods
CAPE can be synthesized using a simple esterification reaction between (Z)-3-(3,4-Dihydroxyphenyl)propenoic acid 2-phenylethyl ester acid and phenethyl alcohol. The reaction is typically carried out using a catalytic amount of acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The resulting product is then purified using column chromatography to obtain pure CAPE.
Scientific Research Applications
CAPE has been extensively studied for its potential therapeutic effects on various diseases. In cancer research, CAPE has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor size in animal models. Inflammation is also a major focus of CAPE research, and it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, CAPE has been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
properties
CAS RN |
132336-00-6 |
|---|---|
Product Name |
(Z)-3-(3,4-Dihydroxyphenyl)propenoic acid 2-phenylethyl ester |
Molecular Formula |
C17H16O4 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
2-phenylethyl (Z)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C17H16O4/c18-15-8-6-14(12-16(15)19)7-9-17(20)21-11-10-13-4-2-1-3-5-13/h1-9,12,18-19H,10-11H2/b9-7- |
InChI Key |
SWUARLUWKZWEBQ-CLFYSBASSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCOC(=O)/C=C\C2=CC(=C(C=C2)O)O |
SMILES |
C1=CC=C(C=C1)CCOC(=O)C=CC2=CC(=C(C=C2)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CCOC(=O)C=CC2=CC(=C(C=C2)O)O |
synonyms |
(Z)-3-(3,4-Dihydroxyphenyl)propenoic acid 2-phenylethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






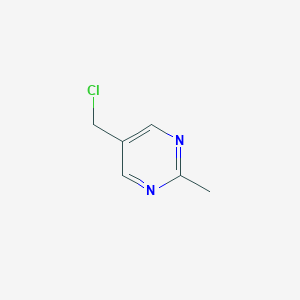

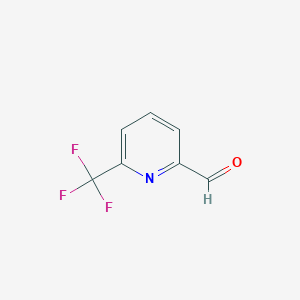
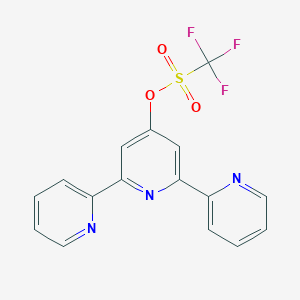
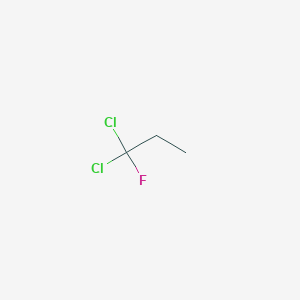
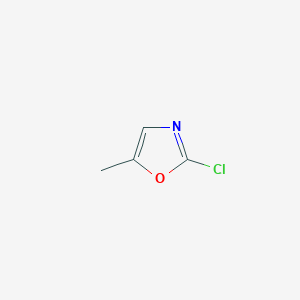
![8-Ethoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B145267.png)
